1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic compound that belongs to the class of urea derivatives It features a complex structure with an ethoxyphenyl group, a thiophen-3-ylmethyl group, and a pyrrolidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the thiophen-3-ylmethyl group: This step involves the alkylation of the pyrrolidine ring with thiophen-3-ylmethyl halides under basic conditions.
Coupling with 4-ethoxyphenyl isocyanate: The final step involves the reaction of the intermediate with 4-ethoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- 1-(4-Chlorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- 1-(4-Fluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
Uniqueness
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-17-5-3-15(4-6-17)19-18(22)20-16-7-9-21(12-16)11-14-8-10-24-13-14/h3-6,8,10,13,16H,2,7,9,11-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIUHBOMAJADSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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